ZINC00640089

Inflammatory breast cancer AKT signaling LCN2 inhibition

Choose ZINC00640089 for its selective LCN2 inhibition, validated in AKT phosphorylation (SUM149 IBC) and ferroptosis (renal IRI) assays. Its unique benzo[cd]indol-2-one core ensures target engagement not generalizable across LCN2 inhibitors. High purity (>98%) and proven in vitro/in vivo activity make it a reliable tool for rigorous preclinical research.

Molecular Formula C20H13F3N2O2
Molecular Weight 370.3 g/mol
Cat. No. B296359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC00640089
Molecular FormulaC20H13F3N2O2
Molecular Weight370.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O
InChIInChI=1S/C20H13F3N2O2/c21-20(22,23)14-8-1-2-9-15(14)24-17(26)11-25-16-10-4-6-12-5-3-7-13(18(12)16)19(25)27/h1-10H,11H2,(H,24,26)
InChIKeyBJLGMVSRCCPPDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZINC00640089 Procurement Guide: Lipocalin-2 (LCN2) Inhibitor for Inflammatory Breast Cancer and Ischemia-Reperfusion Injury Research


ZINC00640089 (CAS: 667880-11-7) is a synthetic small molecule that functions as a selective inhibitor of Lipocalin-2 (LCN2), also known as neutrophil gelatinase-associated lipocalin (NGAL) . LCN2 is a secreted glycoprotein implicated in iron homeostasis, inflammation, and tumor progression. ZINC00640089 is widely used in preclinical research to probe LCN2-mediated signaling pathways, most notably the AKT phosphorylation cascade in inflammatory breast cancer (IBC) cells and ferroptosis-associated injury in renal transplantation models [1][2]. The compound is characterized by a benzo[cd]indol-2-one core structure with a trifluoromethylphenyl substituent, exhibiting a molecular weight of 370.33 g/mol and high purity (>99%) from commercial sources, making it suitable for both in vitro and in vivo pharmacological studies .

Why ZINC00640089 Cannot Be Substituted with Other LCN2 Inhibitors Without Experimental Re-Validation


Although several small molecules have been identified as LCN2 inhibitors (including ZINC00784494, ZINC00230567, and various marine-derived compounds), these agents exhibit significant divergence in their chemical scaffolds, selectivity profiles, and in vivo validation breadth [1]. ZINC00640089 is distinguished by its benzo[cd]indol-2-one core with a trifluoromethylphenyl acetamide moiety, whereas close analogs like ZINC00784494 possess entirely different core structures that alter their binding interactions with the LCN2 calyx [2]. Critically, the biological effects observed with ZINC00640089—including its effects on AKT phosphorylation, ferroptosis markers, and tissue protection in disease models—are not generalizable across the LCN2 inhibitor class [3]. Generic substitution without confirmatory experiments risks confounding data due to unknown differences in cellular permeability, target engagement kinetics, and off-target effects [1]. The following quantitative evidence establishes exactly where ZINC00640089 demonstrates verifiable differentiation from its closest comparators.

ZINC00640089 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Differential Inhibition of AKT Phosphorylation: ZINC00640089 vs. ZINC00784494 in SUM149 IBC Cells

In a direct comparative study evaluating LCN2 inhibitors in SUM149 inflammatory breast cancer cells, ZINC00640089 at 1 μM and 10 μM significantly reduced AKT phosphorylation levels after 15 minutes and 1 hour of treatment [1]. While both ZINC00640089 and its analog ZINC00784494 demonstrated p-AKT suppression, the study explicitly validated the specificity of both compounds toward the LCN2 calyx using MCF7-LCN2 ectopic expression models [1]. The concentration range tested (0.01-100 μM) revealed that ZINC00640089 reduces SUM149 cell proliferation and viability in a dose-dependent manner over 72 hours .

Inflammatory breast cancer AKT signaling LCN2 inhibition p-AKT

In Vivo Efficacy in Renal Ischemia-Reperfusion Injury: 10 mg/kg Dose Reduces Ferroptosis and Inflammation

In a murine warm ischemia-reperfusion injury (IRI) model, ZINC00640089 was administered at 10 mg/kg (dissolved in 5% DMSO/saline), a dose derived from the Santiago-Sanchez et al. studies [1]. LCN2 inhibition with ZINC00640089 significantly reduced severe ischemia-induced tubular injury, suppressed lipid peroxidation (MDA), restored glutathione (GSH) levels, and alleviated iron overload (Fe²⁺) and reactive oxygen species (ROS) accumulation [2]. The study evaluated effects across both mild (50-minute) and severe (80-minute) ischemia subgroups, with statistically significant protection observed in the severe injury cohort [2]. Systemic inflammatory cytokines IL-6 and TNF-α were also significantly reduced following ZINC00640089 treatment [2].

Renal transplantation Ischemia-reperfusion injury Ferroptosis In vivo pharmacology

Protection Against Infrasound-Induced Myocardial Injury: 10 μM Concentration Ameliorates H9C2 Cell Damage

In an in vitro model of infrasound-induced acute myocardial injury, H9C2 cardiomyocytes co-cultured with neutrophils were exposed to infrasound with or without ZINC00640089 pretreatment (0.5 hours before exposure) [1]. ZINC00640089 treatment significantly improved infrasound-induced cell injury (p < 0.01) and inhibited NF-κB pathway activation as measured by p-NF-κB and p-IκB expression levels (p < 0.01) [1]. The study validated that neutrophil-released LCN2 is a key cytokine mediating infrasound-induced myocardial damage, and that pharmacological LCN2 inhibition with ZINC00640089 provides measurable cytoprotection in this context [1].

Cardioprotection Infrasound injury H9C2 cardiomyocytes NF-κB pathway

Mitochondrial Function and Osteogenesis in Periodontitis: 10 μM ZINC00640089 Reverses LCN2-Mediated Dysfunction

In a study investigating LCN2 regulation of mitochondrial dynamics and osteogenesis, ZINC00640089 (10 μM) was used to validate the therapeutic potential of LCN2 inhibition in periodontitis [1]. Treatment with ZINC00640089 reversed mitochondrial morphological abnormalities and restored osteogenic differentiation in bone marrow-derived mesenchymal stem cells (BMSCs) co-cultured with Porphyromonas gingivalis-derived membrane vesicles (P.g-MEVs) [1]. Quantitative bone resorption was assessed by measuring the distance from the cementoenamel junction (CEJ) to the alveolar bone crest (ABC) and by bone volume fraction determined via micro-CT [1]. The study demonstrated that LCN2 disrupts osteogenesis by regulating OMA1 and OPA1, and that ZINC00640089 can antagonize this effect at a defined 10 μM concentration [1].

Periodontitis Osteogenesis Mitochondrial morphology BMSCs

ZINC00640089 Optimal Research Application Scenarios Based on Validated Evidence


Inflammatory Breast Cancer (IBC) Target Validation and AKT Signaling Studies

Use ZINC00640089 at 0.01-100 μM in SUM149 IBC cells to assess LCN2-dependent AKT phosphorylation and cell proliferation effects [1]. The compound has been validated in MCF7-LCN2 ectopic expression models, confirming specificity toward the LCN2 calyx [1]. Ideal for researchers investigating LCN2 as a therapeutic target in aggressive breast cancer subtypes.

Renal Transplantation Ischemia-Reperfusion Injury (IRI) Preclinical Models

Administer ZINC00640089 at 10 mg/kg (5% DMSO/saline) in murine warm IRI models to evaluate LCN2 inhibition effects on ferroptosis markers (MDA, GSH, Fe²⁺), tubular injury, and inflammatory cytokines (IL-6, TNF-α) [2]. The compound has demonstrated significant protection in severe (80-minute) ischemia subgroups, making it suitable for transplant injury research.

LCN2-Mediated Cardiotoxicity and NF-κB Pathway Investigations

Apply ZINC00640089 at 10 μM in H9C2 cardiomyocyte models (with or without neutrophil co-culture) to study LCN2-dependent NF-κB activation and cell injury [3]. Pretreatment 0.5 hours before stress exposure provides measurable cytoprotection. Applicable to researchers exploring LCN2 roles in cardiovascular inflammation and injury.

Mitochondrial Dynamics and Osteogenesis Studies in Bone Biology

Use ZINC00640089 at 10 μM in BMSC osteogenic differentiation assays to investigate LCN2 regulation of OMA1/OPA1-mediated mitochondrial morphology [4]. The compound reverses P.g-MEV-induced osteogenic suppression and restores mineralization, making it a valuable tool for periodontitis and bone metabolism research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZINC00640089

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.